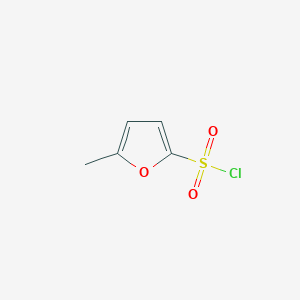

5-Methylfuran-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylfuran-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNRJWKCQVUBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591384 | |

| Record name | 5-Methylfuran-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69815-95-8 | |

| Record name | 5-Methylfuran-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylfuran-2-sulfonyl chloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfuran-2-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the aromatic furan ring with a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a wide range of sulfonamides and sulfonate esters.[1] These resulting compounds are scaffolds for novel drug candidates and other functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and essential safety information.

Physical and Chemical Properties

Physical Properties

A summary of the available and predicted physical properties is presented in Table 1. It is important to note that due to limited publicly available experimental data, some values are predicted.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO₃S | [1] |

| Molecular Weight | 180.61 g/mol | [1] |

| CAS Number | 69815-95-8 | [1] |

| Physical State | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Reacts with water.[1] Soluble in many organic solvents. | - |

| Density | Not available | - |

Chemical Properties and Reactivity

This compound is characterized by its high reactivity, primarily driven by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, forming the basis of its synthetic utility.[1]

Nucleophilic Substitution: The chlorine atom on the sulfonyl group is a good leaving group, readily displaced by a variety of nucleophiles.[1]

-

Reaction with Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of its application in medicinal chemistry, as the sulfonamide functional group is a well-established pharmacophore.[1]

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters.[1]

Hydrolysis: Like many sulfonyl chlorides, this compound is sensitive to moisture and undergoes hydrolysis to the corresponding 5-methylfuran-2-sulfonic acid.[1] This necessitates handling and storage under anhydrous conditions to maintain its integrity.[1]

Influence of the 5-Methylfuran Ring: The electron-rich furan ring can influence the reactivity of the sulfonyl chloride group. The methyl group at the 5-position can also impact the molecule's reactivity and physical properties through electronic and steric effects.[1]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of 5-methylfuran-2-sulfonic acid.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

Materials:

-

5-Methylfuran-2-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether (or other suitable inert solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylfuran-2-sulfonic acid in an excess of thionyl chloride.

-

Add a catalytic amount of anhydrous DMF to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Synthesis of a Sulfonamide Derivative: N-Phenyl-5-methylfuran-2-sulfonamide

This protocol details the reaction of this compound with aniline as a representative primary amine.

Reaction Scheme:

Caption: Synthesis of N-Phenyl-5-methylfuran-2-sulfonamide.

Detailed Protocol:

Materials:

-

This compound

-

Aniline

-

Pyridine (or triethylamine)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (or triethylamine) to the solution, followed by the dropwise addition of a solution of aniline in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Furan ring protons: δ 6.5–7.5 ppm; Methyl protons (-CH₃): δ 2.3–2.6 ppm[1] |

| ¹³C NMR | Carbon attached to the sulfonyl group: ~δ 140–150 ppm[1] |

| IR Spectroscopy | Asymmetric S=O stretch: ~1360 cm⁻¹; Symmetric S=O stretch: ~1170 cm⁻¹[1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is crucial to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[2] Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place.[1][3] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and reactive building block for the synthesis of diverse sulfonamide and sulfonate ester derivatives. Its well-defined reactivity, particularly towards nucleophiles, makes it a key intermediate for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and practical guidance for its synthesis and use, emphasizing the importance of safe handling and anhydrous reaction conditions. Further research to fully characterize its physical properties and explore its broader synthetic applications is warranted.

References

An In-depth Technical Guide on the Structural Analysis and Characterization of 5-Methylfuran-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 5-Methylfuran-2-sulfonyl chloride, a key intermediate in synthetic organic and medicinal chemistry. This document details the fundamental physicochemical properties, spectroscopic data, and a representative synthesis protocol. The information is curated to support researchers and professionals in drug development and related scientific fields by providing a consolidated resource for the identification, purification, and application of this compound.

Introduction

This compound (C₅H₅ClO₃S) is a heterocyclic sulfonyl chloride that serves as a versatile reagent for the introduction of the 5-methylfuran-2-sulfonyl moiety into various molecular scaffolds. Its utility is particularly pronounced in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The furan ring system, being an electron-rich aromatic heterocycle, influences the reactivity of the sulfonyl chloride group, making it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its structural and spectral properties is paramount for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClO₃S | [1] |

| Molecular Weight | 180.61 g/mol | [2] |

| CAS Number | 69815-95-8 | [2] |

| Appearance | Brown to black liquid | [3] |

| Boiling Point | 248.3±28.0 °C (Predicted) | [3] |

| Density | 1.443±0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3] |

Structural Analysis and Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. This section provides an overview of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the furan ring and the methyl group. The furan ring protons typically appear in the aromatic region, while the methyl protons are found further upfield.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom directly attached to the electron-withdrawing sulfonyl chloride group is characteristically shifted downfield.[2]

Table 1: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Furan Ring Protons | 6.5 – 7.5 |

| ¹H | Methyl Protons (-CH₃) | 2.3 – 2.6 |

| ¹³C | C-SO₂Cl | 140 – 150 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, particularly the sulfonyl chloride group. The strong, characteristic stretching vibrations of the S=O bonds are readily observable.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | ~1360 |

| SO₂ | Symmetric Stretch | 1170 - 1195 |

| C-H (furan) | Stretch | ~3100 |

| C=C (furan) | Stretch | ~1580 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. The mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 180.97208 |

| [M+Na]⁺ | 202.95402 |

| [M-H]⁻ | 178.95752 |

| [M]⁺ | 179.96425 |

Experimental Protocols

This section outlines a general, representative protocol for the synthesis of this compound and the subsequent acquisition of its characterization data.

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 5-methylfuran-2-sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2]

Experimental Workflow for Synthesis

References

Synthesis pathway for 5-Methylfuran-2-sulfonyl chloride from 5-methylfuran-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 5-Methylfuran-2-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the chemical transformation from 5-methylfuran-2-sulfonic acid, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The conversion of the relatively stable 5-methylfuran-2-sulfonic acid to the more reactive sulfonyl chloride is a critical step in the elaboration of this scaffold into novel drug candidates. This guide focuses on the most common and effective methods for this transformation.

Synthesis Pathway Overview

The primary synthetic route for the preparation of this compound from 5-methylfuran-2-sulfonic acid involves a chlorination reaction. This is typically achieved using a strong chlorinating agent that can effectively replace the hydroxyl group of the sulfonic acid with a chloride ion. The most widely employed and effective reagent for this purpose is thionyl chloride (SOCl₂). Other chlorinating agents such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are also known to facilitate the conversion of sulfonic acids to sulfonyl chlorides.

The general reaction is as follows:

5-Methylfuran-2-sulfonic acid + Chlorinating Agent → this compound

The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired sulfonyl chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Product Name | This compound | [1] |

| Molecular Formula | C₅H₅ClO₃S | |

| Molecular Weight | 180.61 g/mol | |

| Reported Yield | 47% | [1] |

| Appearance | Pale-yellow oil | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.23-7.21 (m, 1H), 6.27-6.25 (m, 1H), 2.47 (s, 3H) | [1] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound. The following protocol is a representative procedure based on established methods for the chlorination of sulfonic acids using thionyl chloride.

Protocol 1: Synthesis of this compound using Thionyl Chloride

Materials:

-

5-Methylfuran-2-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Rotary evaporator

-

Vacuum pump

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 5-methylfuran-2-sulfonic acid in anhydrous dichloromethane.

-

Catalyst Addition: Add a catalytic amount (e.g., a few drops) of anhydrous N,N-dimethylformamide to the suspension.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred suspension via the dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-50 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or other suitable analytical technique). The reaction mixture should become a clear solution.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic off-gases.

-

Purification: The crude this compound, obtained as a pale-yellow oil, can be purified by vacuum distillation.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction produces acidic gases (HCl and SO₂); ensure proper trapping and neutralization.

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis of this compound from its sulfonic acid precursor.

Caption: Synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from 5-methylfuran-2-sulfonic acid. The use of thionyl chloride is a well-established and efficient method for this conversion. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of this important chemical intermediate. Adherence to proper safety protocols is crucial when handling the hazardous reagents involved in this synthesis.

References

Spectroscopic data interpretation for 5-Methylfuran-2-sulfonyl chloride (¹H NMR, ¹³C NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Methylfuran-2-sulfonyl chloride. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this guide utilizes data from closely related analogs and predictive chemical shift models to offer a comprehensive interpretation for researchers in synthetic chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of furan-2-sulfonyl chloride and various 5-methyl-substituted furan derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.2 - 7.4 | Doublet (d) | ~3.5 |

| H4 | 6.4 - 6.6 | Doublet (d) | ~3.5 |

| -CH₃ | 2.3 - 2.6 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (-SO₂Cl) | 148 - 152 |

| C3 | 120 - 125 |

| C4 | 110 - 115 |

| C5 (-CH₃) | 155 - 160 |

| -CH₃ | 13 - 16 |

Structural and NMR Correlation

The chemical structure of this compound and the predicted assignments of its ¹H and ¹³C NMR signals are illustrated below. The electron-withdrawing sulfonyl chloride group at the C2 position significantly influences the chemical shifts of the adjacent protons and carbons, while the methyl group at the C5 position also imparts a characteristic effect on the furan ring's electronic environment.

Caption: Molecular structure of this compound with predicted ¹³C and ¹H NMR chemical shifts.

Experimental Protocols

The following are generalized experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the spectrum to the residual solvent peak.

¹H NMR Spectroscopy Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

¹³C NMR Spectroscopy Acquisition

-

Instrument Setup: The same sample and initial setup as for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is typical for qualitative ¹³C NMR.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as with the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at δ 77.16 ppm).

-

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing an organic compound like this compound using NMR spectroscopy follows a logical progression from sample preparation to final data interpretation.

Caption: Workflow for NMR-based structural analysis of this compound.

An In-depth Technical Guide to 5-Methylfuran-2-sulfonyl chloride (CAS Number: 69815-95-8)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

5-Methylfuran-2-sulfonyl chloride, identified by CAS number 69815-95-8, is a heterocyclic sulfonyl chloride. It serves as a crucial synthetic intermediate, primarily in the field of medicinal chemistry, for the introduction of the 5-methylfuran-2-sulfonyl moiety into various molecular scaffolds. This functional group is of interest in the design of novel therapeutic agents, particularly in the synthesis of a diverse range of sulfonamides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClO₃S | [1][2] |

| Molecular Weight | 180.61 g/mol | [1][2] |

| Appearance | Brown to black liquid | ChemicalBook |

| Boiling Point (Predicted) | 248.3 ± 28.0 °C | ChemicalBook |

| Density (Predicted) | 1.443 ± 0.06 g/cm³ | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Chemical Structure and Identifiers

| Identifier | Value |

| CAS Number | 69815-95-8 |

| InChI Key | YNNRJWKCQVUBDZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)S(=O)(=O)Cl |

Reactivity and Synthetic Applications

This compound is characterized by its high reactivity, a feature attributed to the electrophilic nature of the sulfonyl chloride group. This reactivity is central to its utility in organic synthesis.

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] This reaction is a cornerstone in the development of "sulfa drugs" and other biologically active compounds. The sulfonyl chloride group readily reacts with the nucleophilic amine, leading to the formation of a stable sulfonamide linkage.[1]

Similarly, it reacts with alcohols in the presence of a base to form sulfonate esters.[1]

A critical aspect of its reactivity is its hygroscopic nature. This compound readily reacts with moisture from the atmosphere, undergoing hydrolysis to form the corresponding and less reactive 5-methylfuran-2-sulfonic acid.[1] This necessitates that all handling and reactions involving this compound be conducted under anhydrous conditions to prevent degradation and the introduction of impurities.[1]

The furan ring, being an electron-rich aromatic system, influences the reactivity of the sulfonyl chloride group. The methyl group at the 5-position can also impact the molecule's reactivity and physical properties.[1]

Hazards and Safety Information

This compound is a reactive chemical and must be handled with appropriate safety precautions in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[1]

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Precautionary Statements

A comprehensive set of precautionary statements for handling this compound includes:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER/doctor.

-

P363: Wash contaminated clothing before reuse.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Biological Activity and Signaling Pathways

There is currently no publicly available data to suggest that this compound itself possesses any direct biological activity or interacts with specific signaling pathways. Its significance in a biological context is as a precursor for the synthesis of sulfonamide-containing molecules.[1] Sulfonamides are a well-established class of pharmacophores with a broad spectrum of biological activities, most notably as antibacterial agents that inhibit dihydropteroate synthase.[1] The incorporation of the 5-methylfuran moiety can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide drug candidates.[1] Therefore, the primary role of this compound in drug development is to enable the creation of diverse libraries of novel sulfonamides for biological screening.[1]

Experimental Protocols

The following sections provide generalized experimental methodologies for the synthesis of this compound and its subsequent use in the preparation of sulfonamides.

Synthesis of this compound

The most common route for the synthesis of this compound is the reaction of 5-methylfuran-2-sulfonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), under anhydrous conditions.[1]

References

Key Safety Precautions for Handling 5-Methylfuran-2-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential safety precautions for handling 5-Methylfuran-2-sulfonyl chloride. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the hazards associated with this compound, provides detailed handling and storage protocols, and offers guidance on emergency procedures.

Hazard Identification and Physicochemical Properties

This compound is a reactive organic compound frequently utilized in the synthesis of sulfonamides and sulfonate esters.[1] Its reactivity, particularly its hygroscopic nature, necessitates stringent handling and storage conditions to prevent degradation and ensure safety.[1] The compound readily reacts with water, including atmospheric moisture, to hydrolyze into 5-methylfuran-2-sulfonic acid, which can compromise subsequent reactions.[1]

Table 1: Physicochemical and Hazard Data

| Property | Value | Source |

| Molecular Formula | C5H5ClO3S | [1][2][3][4] |

| Molecular Weight | 180.61 g/mol | [1][4][5] |

| CAS Number | 69815-95-8 | [1][2][5] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [6] |

| GHS Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 | [6] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C. | [6] |

| Incompatible Materials | Strong oxidizing agents, Strong bases, Water. | [7][8] |

Experimental Protocols for Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

2.1. Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the following PPE:

-

Eye Protection: Chemical splash goggles and a face shield.[8]

-

Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[8] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator should be used.[8][9]

2.2. Handling Procedure

-

Preparation: Ensure the chemical fume hood is functioning correctly. All glassware and equipment must be thoroughly dried to prevent hydrolysis of the sulfonyl chloride.[1]

-

Inert Atmosphere: Due to its hygroscopic nature, handle this compound under an inert atmosphere, such as nitrogen or argon.[1]

-

Dispensing: Use only dry solvents for any solutions.[1] When transferring the chemical, do so carefully to avoid creating dust or aerosols.

-

Reaction Quenching: Reactions involving this compound should be quenched carefully, typically with a suitable nucleophile in a controlled manner.

-

Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[7] Contaminated clothing should be removed and laundered before reuse.

2.3. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[7][8] For long-term storage, keeping the compound in a freezer under an inert atmosphere is recommended.[6]

Emergency Procedures

3.1. Spills

In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[8][9] Do not use water to clean up the spill, as it will react with the compound.[8]

3.2. First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

This comprehensive guide provides the necessary information for the safe handling of this compound. By understanding its properties and adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment.

References

- 1. This compound | 69815-95-8 | Benchchem [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. PubChemLite - this compound (C5H5ClO3S) [pubchemlite.lcsb.uni.lu]

- 4. 5-methyl-furan-2-sulfonic acid chloride-Molbase [molbase.com]

- 5. This compound | 69815-95-8 [chemicalbook.com]

- 6. 69815-95-8|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. capotchem.cn [capotchem.cn]

The Influence of Electron-Rich Aromatic Systems on Sulfonyl Chloride Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of electron-rich aromatic systems on the reactivity of sulfonyl chlorides. The presence of electron-donating groups on an aromatic ring significantly influences the rate and outcome of reactions with sulfonyl chlorides, a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and other functional materials. This document provides a comprehensive overview of the underlying principles, quantitative data, detailed experimental protocols, and visual representations of the key mechanisms and workflows.

Core Principles: Electrophilic Aromatic Substitution

The reaction between a sulfonyl chloride and an aromatic compound is a classic example of an electrophilic aromatic substitution (SEAr) reaction. In this reaction, the aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reactivity of the aromatic system is paramount to the success of this transformation.

Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups, increase the electron density of the ring through resonance and inductive effects. This enhanced nucleophilicity makes the aromatic system more susceptible to attack by electrophiles, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing down the reaction.

The general mechanism proceeds through a two-step pathway involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate. Electron-donating groups stabilize the positive charge in the sigma complex, thus lowering the activation energy of the rate-determining step and accelerating the reaction.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation, which relates the reaction rate or equilibrium constant of a series of substituted aromatic compounds to the electronic properties of the substituents.

Hammett Equation:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the reaction with a substituted aromatic compound.

-

k₀ is the rate constant for the reaction with the unsubstituted aromatic compound.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

The following tables provide quantitative data on the effect of various substituents on the reactivity of electron-rich aromatic systems in sulfonylation reactions.

Table 1: Hammett Substituent Constants (σ) for Common Functional Groups

| Substituent | σ (meta) | σ (para) |

| -NH₂ | -0.16 | -0.66 |

| -OH | +0.12 | -0.37 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

Data compiled from various sources.

Table 2: Yields for the Sulfonylation of Substituted Anilines with Benzenesulfonyl Chloride

This table illustrates the impact of substituents on the yield of sulfonamide formation, a direct reflection of the reactivity of the substituted aniline.

| Aniline Substituent (para) | Product Yield (%) |

| -OCH₃ | 95 |

| -CH₃ | 92 |

| -H | 85 |

| -Cl | 78 |

| -Br | 75 |

Note: Yields are representative and can vary based on specific reaction conditions.

Reaction Mechanisms and Experimental Workflows

Visualizing the intricate steps of chemical reactions and the logical flow of experimental procedures is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.

Mechanism of Electrophilic Aromatic Substitution: Sulfonylation of Anisole

The following diagram details the step-by-step mechanism for the reaction of benzenesulfonyl chloride with anisole, an electron-rich aromatic ether. The methoxy group (-OCH₃) is a strong activating group, directing the substitution to the ortho and para positions.

General Experimental Workflow for Synthesis and Purification

This diagram outlines a typical workflow for the synthesis, workup, and purification of a sulfonylated aromatic compound.

Harnessing the Furan Scaffold: A Technical Guide to Discovering Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in the architecture of a multitude of biologically active compounds.[1][2] Its unique electronic and structural characteristics make it a versatile and privileged scaffold in medicinal chemistry, contributing to a vast array of pharmacological activities.[2][3] Furan derivatives are integral to numerous natural products and synthetic molecules, demonstrating therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][4][5] This technical guide offers an in-depth exploration of the strategies, mechanisms, and experimental protocols involved in the discovery and development of novel therapeutics based on the furan scaffold.

The Broad Spectrum of Biological Activity

The versatility of the furan nucleus allows it to serve as a pharmacophore for a wide range of biological targets.[6] Its ability to engage in hydrogen bonding, π–π stacking, and other crucial chemical interactions is often credited for its diverse biological activities.[1] Slight modifications to the substitution pattern on the furan ring can significantly alter its biological activity, making it a prime candidate for structure-activity relationship (SAR) studies.[5]

Key therapeutic areas where furan-based compounds have shown significant promise include:

-

Anticancer Activity: Furan derivatives have emerged as a promising class of anticancer agents.[2] They exert their cytotoxic effects through various mechanisms, including the inhibition of critical enzymes like tubulin, the disruption of cellular machinery required for cell division, and the induction of apoptosis.[2][7][8]

-

Antimicrobial Activity: Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties.[8] The well-established nitrofurans, for example, are used to treat urinary tract infections by forming reactive intermediates that damage bacterial DNA.[8][9] Natural furan derivatives have also demonstrated the ability to selectively inhibit microbial growth.[4]

-

Anti-inflammatory Activity: The furan scaffold is present in several anti-inflammatory agents.[1][8] These compounds often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[2][10]

-

Antiviral Activity: Certain furan derivatives have shown potential as antiviral agents, with some inhibiting the replication of viruses such as HIV, influenza, and hepatitis C.[1]

Core Mechanisms of Action

Furan-based compounds leverage diverse and often multifaceted mechanisms to exert their biological effects. Understanding these mechanisms is critical for rational drug design and optimization.

Enzyme Inhibition

A primary mechanism is the targeted inhibition of specific enzymes. By designing furan derivatives to fit into the active sites of enzymes crucial for pathological processes, their catalytic function can be blocked. For instance, some furan-containing molecules are designed to inhibit tubulin polymerization, a process essential for cell division, thereby halting the proliferation of cancer cells.[2][7]

Modulation of Signaling Pathways

Bioactive furans can influence complex intracellular signaling cascades, altering cellular processes like proliferation, apoptosis, and inflammation.[2] Natural furan derivatives have been shown to exert regulatory effects by modifying pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[4][11]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological potency of furan-based compounds is intrinsically tied to the nature and position of substituents on the furan ring.[6] SAR studies are crucial for optimizing lead compounds.

Table 1: Anticancer Activity of Furan Derivatives

This table summarizes the cytotoxic activity of selected furan-based compounds against human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 4 | Pyridine carbohydrazide derivative | MCF-7 (Breast) | 4.06 | [7] |

| Compound 7 | N-phenyl triazinone derivative | MCF-7 (Breast) | 2.96 | [7] |

| Compound 8 | 1,2-dihydronaphtho[2,1-b]furan derivative | MDA-MB-468 (Breast) | > 100 | [12] |

| Compound 9 | Furan-conjugated tripeptide | HeLa (Cervical) | 0.15 (µg/mL) | [12] |

Data indicates that specific structural modifications, such as the addition of triazinone or tripeptide moieties, can significantly enhance cytotoxic potency.

Table 2: Antimicrobial Activity of Furan Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) for various furan derivatives against pathogenic bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 1 | 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [12] |

| Compound 2 | 2,4-disubstituted furan derivative | Proteus vulgaris | - (Superior activity reported) | [12] |

| Compound 3 | Novel ARY furan derivative | Staphylococcus aureus | - (Significant action reported) | [12] |

| Compound 4 | 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | - (Activity reported) | [12] |

These findings highlight the potential of furan scaffolds in developing new agents to combat both Gram-positive and Gram-negative bacteria.

Synthetic Strategies and Experimental Workflows

The synthesis of a diverse library of furan derivatives is the first step in the drug discovery process. Several classical and modern synthetic methods are employed.

Key Synthetic Routes

-

Paal-Knorr Synthesis: This is a widely used method involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to produce substituted furans.[13][14]

-

Fiest-Benary Furan Synthesis: This method involves the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia or pyridine.[13]

-

From Other Heterocycles: Furans can be synthesized via Diels-Alder reactions of oxazoles with acetylenic dienophiles.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research.

Protocol: General Paal-Knorr Furan Synthesis

This protocol describes a general procedure for synthesizing a polysubstituted furan from a 1,4-dicarbonyl compound.

-

Reactant Preparation: Dissolve the 1,4-dicarbonyl starting material (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq., or a few drops of concentrated sulfuric acid) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure furan derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized furan-based compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Prospects

The furan scaffold is a remarkably versatile and privileged structure in the realm of bioactive compounds.[2] Its presence confers a wide spectrum of pharmacological activities, driven by an array of distinct mechanisms of action.[2] From the targeted inhibition of key enzymes to the modulation of complex signaling networks, furan-based compounds represent a rich and enduring source for the development of novel therapeutics.[2] Future research will likely focus on designing novel furan derivatives with improved efficacy, selectivity, and pharmacokinetic profiles, further solidifying the importance of this heterocyclic moiety in medicinal chemistry.[12]

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijabbr.com [ijabbr.com]

- 13. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 14. researchgate.net [researchgate.net]

Preliminary Investigation into the Biological Activity of 5-Methylfuran-2-sulfonyl chloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of furan and sulfonamide chemistries presents a compelling avenue for the discovery of novel therapeutic agents. The furan ring, a versatile heterocyclic scaffold, is a common motif in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the sulfonamide functional group is a well-established pharmacophore, integral to the structure of many antibacterial, and anticancer drugs.[2] The combination of these two moieties in derivatives of 5-Methylfuran-2-sulfonyl chloride offers the potential for synergistic or novel biological effects. This technical guide provides a comprehensive overview of the preliminary investigation into the biological activities of these derivatives, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a structured presentation of available quantitative data and visual workflows to aid in the design and execution of further research in this promising area.

Synthesis of this compound Derivatives

The primary route to synthesizing derivatives of this compound involves the reaction of the sulfonyl chloride with a variety of nucleophiles, most commonly primary or secondary amines, to form the corresponding sulfonamides. This reaction is a cornerstone of sulfonamide synthesis and proceeds via a nucleophilic acyl substitution mechanism.

General Synthetic Protocol:

A general procedure for the synthesis of 5-Methylfuran-2-sulfonamide derivatives is as follows:

-

Dissolution: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

-

Addition of Amine: The desired primary or secondary amine (typically 1.0-1.2 equivalents) is added to the solution, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

-

Reaction: The reaction mixture is stirred at room temperature for a period of 1 to 12 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-Methylfuran-2-sulfonamide derivative.[3][4]

Antimicrobial Activity

While specific data for this compound derivatives is not yet widely available, related compounds containing both furan and sulfonyl moieties have demonstrated notable antimicrobial activity. For instance, a novel 2(5H)-furanone derivative possessing a sulfonyl group, F105, has been shown to be effective against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[5]

Quantitative Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for the related sulfonyl-containing furanone derivative, F105. This data serves as a valuable benchmark for future studies on this compound derivatives.

| Compound | Organism | MIC (mg/L) | MBC (mg/L) | Reference |

| F105 | S. aureus (MSSA) | 10 | 40 | [5] |

| F105 | S. aureus (MRSA) | 20 | 80 | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and widely accepted protocol for determining the MIC of a compound against a specific microorganism.

-

Preparation of Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and a serial two-fold dilution is prepared in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (medium with bacteria, no compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Anticancer Activity

The anticancer potential of sulfonamide derivatives is a significant area of research.[7] While specific IC50 values for this compound derivatives are not yet reported in the literature, various furan- and sulfonamide-containing compounds have demonstrated cytotoxic effects against different cancer cell lines. For instance, certain quinoline-5-sulfonamides have shown promising anticancer activity.[3]

Quantitative Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a representative quinoline-5-sulfonamide derivative against several human cancer cell lines. This data can guide the initial concentration ranges for screening novel this compound derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 1.57 | [3] |

| MDA-MB-231 (Breast Adenocarcinoma) | 2.15 | [3] | |

| A549 (Lung Adenocarcinoma) | 1.89 | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 5-Methylfuran-2-sulfonyl chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-substituted-5-methylfuran-2-sulfonamides through the reaction of 5-methylfuran-2-sulfonyl chloride with various primary amines. Sulfonamides are a critical class of compounds in medicinal chemistry, and the 5-methylfuran moiety offers a versatile scaffold for the development of novel therapeutic agents.[1]

Introduction

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of organic synthesis for the formation of sulfonamides.[1] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond. The presence of a base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.[1] this compound is a valuable building block that allows for the introduction of the 5-methylfuran-2-sulfonyl moiety into molecules, a group of interest for its potential biological activities.[1]

General Reaction Scheme

The general reaction for the synthesis of N-substituted-5-methylfuran-2-sulfonamides is depicted below. The primary amine (R-NH₂) attacks the sulfonyl chloride, and in the presence of a base, forms the corresponding sulfonamide.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, n-butylamine)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

This compound is a reactive compound and is sensitive to moisture. Handle under anhydrous conditions.

-

Triethylamine and pyridine are corrosive and have strong odors. Handle with care.

General Procedure for the Synthesis of N-Substituted-5-methylfuran-2-sulfonamides:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per mmol of amine).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-5-methylfuran-2-sulfonamide.

Data Presentation

The following table summarizes the expected reaction outcomes for the synthesis of various N-substituted-5-methylfuran-2-sulfonamides based on analogous reactions with furan-2-sulfonyl chloride derivatives. Actual yields may vary depending on the specific substrate and reaction conditions.

| Primary Amine (R-NH₂) | Product (R-group) | Solvent | Base | Time (h) | Typical Yield (%)* |

| Aniline | Phenyl | DCM | TEA | 4-8 | 80-90 |

| Benzylamine | Benzyl | THF | TEA | 2-6 | 85-95 |

| n-Butylamine | n-Butyl | DCM | TEA | 2-4 | 85-95 |

| 4-Methoxyaniline | 4-Methoxyphenyl | THF | Pyridine | 6-12 | 75-85 |

| Cyclohexylamine | Cyclohexyl | DCM | TEA | 3-6 | 80-90 |

*Yields are estimated based on general sulfonamide synthesis protocols and may require optimization for specific substrates.

Experimental Workflow and Logic

The workflow for the synthesis and purification of N-substituted-5-methylfuran-2-sulfonamides follows a logical progression from reaction setup to the isolation of the pure product.

Troubleshooting

-

Low Yield: Ensure all reagents and solvents are anhydrous, as this compound is sensitive to hydrolysis.[1] Confirm the quality of the sulfonyl chloride, as it can degrade over time.

-

Di-sulfonylation: If a primary amine is used, di-sulfonylation can occur. To minimize this, use a slight excess of the amine and add the sulfonyl chloride slowly at a low temperature.[1]

-

Reaction Not Going to Completion: If the reaction stalls, gentle heating (e.g., to 40 °C) may be required, especially for less reactive amines. However, be cautious as this may also promote side reactions.

By following these protocols and considering the provided data, researchers can effectively synthesize a variety of N-substituted-5-methylfuran-2-sulfonamides for further investigation in drug discovery and other scientific endeavors.

References

Application of 5-Methylfuran-2-sulfonyl Chloride in Medicinal Chemistry for Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylfuran-2-sulfonyl chloride is a versatile chemical intermediate that is gaining increasing attention in the field of medicinal chemistry. Its unique structural features, combining a furan ring with a reactive sulfonyl chloride group, make it a valuable building block for the synthesis of a diverse array of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. The incorporation of the 5-methylfuran moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, offering opportunities for the development of novel therapeutics with improved efficacy and selectivity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive sulfonamides. It is intended to serve as a comprehensive resource for researchers and scientists involved in drug discovery and development.

Synthetic Applications

The primary application of this compound in medicinal chemistry is in the synthesis of 5-methylfuran-2-sulfonamides. This is typically achieved through its reaction with primary or secondary amines in the presence of a base. The sulfonyl chloride group is a potent electrophile that readily reacts with the nucleophilic amine to form a stable sulfonamide linkage. This straightforward and high-yielding reaction allows for the generation of large libraries of compounds for biological screening.

General Experimental Protocol for the Synthesis of N-Substituted-5-methylfuran-2-sulfonamides

This protocol describes a general method for the synthesis of sulfonamides from this compound and a representative amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or pyridine as a base

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

-

Add the solution of this compound dropwise to the amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-5-methylfuran-2-sulfonamide.

-

Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for the Synthesis of N-Substituted-5-methylfuran-2-sulfonamides

Caption: General workflow for the synthesis of N-substituted-5-methylfuran-2-sulfonamides.

Biological Activities of 5-Methylfuran-2-sulfonamide Derivatives

Derivatives of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of sulfonamide derivatives against various cancer cell lines. The incorporation of the 5-methylfuran moiety can contribute to the anticancer potency of these compounds.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 5-Methylfuran-2-sulfonamide Derivatives | HeLa (Cervical Cancer) | 10.9 - 19.22 | [1] |

| MDA-MB-231 (Breast Cancer) | 12.21 - 19.22 | [1] | |

| MCF-7 (Breast Cancer) | 12.21 - 19.22 | [1] |

Table 1: Anticancer Activity of 5-Methylfuran-2-sulfonamide Derivatives.

Antibacterial Activity

Sulfonamides have a long history as antibacterial agents. The 5-methylfuran-2-sulfonamide scaffold has been explored for its potential to combat bacterial infections, including those caused by drug-resistant strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-Methylfuran-2-sulfonamide Derivatives | Staphylococcus aureus | 64 - 512 | [2][3][4] |

| Pseudomonas aeruginosa | 128 - 256 | [5] | |

| Escherichia coli | >256 | [5] | |

| Proteus mirabilis | 16 - 128 | [5] |

Table 2: Antibacterial Activity of 5-Methylfuran-2-sulfonamide Derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. Sulfonamides are a well-known class of CA inhibitors, and furan-containing sulfonamides have shown promising inhibitory activity.

| Compound Class | CA Isoform | Kᵢ (nM) | Reference |

| Furan-containing Sulfonamides | hCA I | 683 - 4250 | [6] |

| hCA II | 3.3 - 866.7 | [6][7] | |

| hCA IX | 6.1 - 568.8 | [7] | |

| hCA XII | 61.3 - 432.8 | [7] |

Table 3: Carbonic Anhydrase Inhibitory Activity of Furan-containing Sulfonamides.

Signaling Pathways

The biological effects of 5-methylfuran-2-sulfonamide derivatives are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. While specific pathways for 5-methylfuran sulfonamides are still under investigation, related sulfonamide compounds have been shown to modulate key signaling cascades involved in cell proliferation, survival, and inflammation.

Potential Signaling Pathway Modulation by 5-Methylfuran-2-sulfonamide Derivatives

Caption: Potential molecular targets and biological outcomes of 5-methylfuran-2-sulfonamide derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, enabling the synthesis of a wide range of sulfonamide derivatives with diverse biological activities. The straightforward synthetic protocols and the potential for these compounds to interact with various biological targets make this scaffold an attractive starting point for the discovery of novel drug candidates. Further exploration of the structure-activity relationships and the elucidation of the precise mechanisms of action of 5-methylfuran-2-sulfonamide derivatives will undoubtedly pave the way for the development of new and effective therapies for a variety of diseases. Researchers are encouraged to utilize the information and protocols provided in this document to advance their drug discovery efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Step-by-Step Synthesis of Sulfonate Esters from Alcohols and 5-Methylfuran-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonate esters are pivotal functional groups in organic synthesis and medicinal chemistry, serving as excellent leaving groups in nucleophilic substitution and elimination reactions. The introduction of a sulfonate ester moiety can activate an alcohol for a wide range of chemical transformations. 5-Methylfuran-2-sulfonyl chloride is a versatile reagent for this purpose, allowing for the incorporation of the 5-methylfuran group, a scaffold of interest in pharmaceutical and materials science due to its bioisosteric properties and renewable origins.